molecular formula C25H29N3O4 B2701380 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide CAS No. 877631-96-4

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide

Cat. No.: B2701380
CAS No.: 877631-96-4
M. Wt: 435.524
InChI Key: CGAXCVOIPSEPOL-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide is a complex organic compound that features a combination of furan, piperazine, and benzamide moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and 4-phenylpiperazine intermediates. These intermediates are then coupled through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions due to the presence of multiple functional groups:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Halogenated or sulfonated benzamide derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, the piperazine moiety is known to interact with serotonin receptors, potentially influencing neurotransmitter signaling pathways . The benzamide group can also interact with various proteins, affecting their function and leading to biological effects.

Comparison with Similar Compounds

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the impact of small structural changes on the properties and applications of the compound.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-30-23-11-10-19(17-24(23)31-2)25(29)26-18-21(22-9-6-16-32-22)28-14-12-27(13-15-28)20-7-4-3-5-8-20/h3-11,16-17,21H,12-15,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAXCVOIPSEPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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